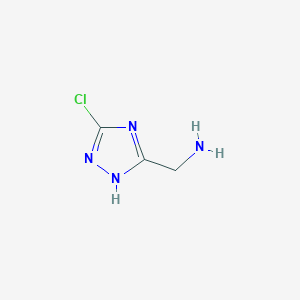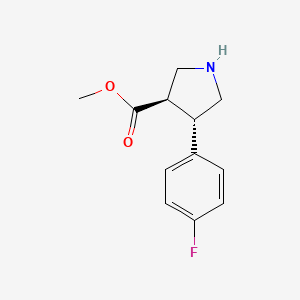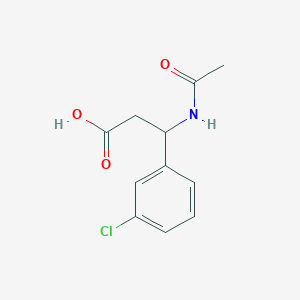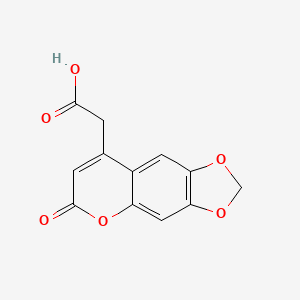![molecular formula C11H13ClF3N B1461843 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride CAS No. 29813-02-3](/img/structure/B1461843.png)
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Vue d'ensemble
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is an organic compound . It has a molecular weight of 251.68 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)benzyl)cyclopropan-1-amine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the carbon, hydrogen, nitrogen, and fluorine atoms, as well as the chloride ion. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 168-169 degrees Celsius .Applications De Recherche Scientifique
Mechanistic Studies in Organic Chemistry
Research on cyclopropylamines has provided insights into reaction mechanisms. For instance, the study by Loeppky and Elomari (2000) explored the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, highlighting the selective cleavage of the cyclopropyl group and supporting a mechanism involving the formation of an amine radical cation, followed by cyclopropyl ring opening (Loeppky & Elomari, 2000).
Antimicrobial and Cytotoxic Activity
Compounds derived from cyclopropanamines, such as the azetidine-2-one derivatives of 1H-benzimidazole, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Noolvi et al. (2014) found that some of these compounds exhibited significant antibacterial and cytotoxic activities, indicating their potential in pharmaceutical development (Noolvi et al., 2014).
Enzyme Mechanism Exploration
The study by Wang and Castagnoli (1995) demonstrated the use of cyclopropylamine N-oxides in investigating the mechanism of enzyme-mediated reactions, specifically the inactivation of monoamine oxidase B (MAO-B) by cyclopropylamines (Wang & Castagnoli, 1995).
Synthesis of Pharmaceutical Compounds
Cyclopropylamines serve as key intermediates in the synthesis of clinically important drugs. For example, Xin-yu Wang et al. (2019) developed an efficient process for preparing a key building block of Ticagrelor, a platelet aggregation inhibitor, highlighting the role of cyclopropylamines in drug synthesis (Xin-yu Wang et al., 2019).
Stereocontrolled Synthesis
Research into cyclopropanes, including those derived from cyclopropylamines, has also focused on stereocontrolled synthesis. Baird et al. (2001) described the preparation of racemic and enantioenriched 2-(2-aminoalkyl)-1-hydroxycyclopropanes, illustrating the utility of cyclopropylamines in complex molecular constructions (Baird et al., 2001).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMSZDYCSXVYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29813-02-3 | |
| Record name | Cyclopropanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29813-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



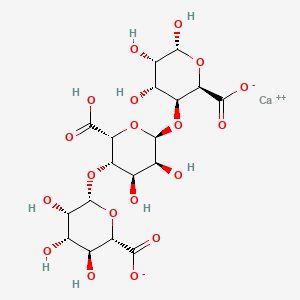



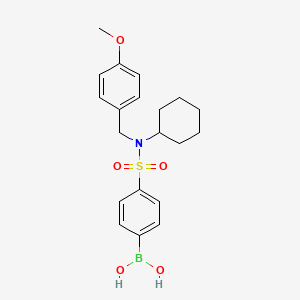
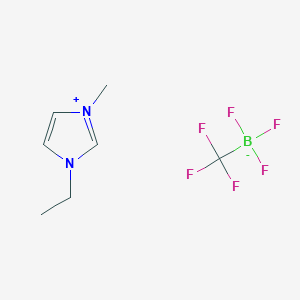
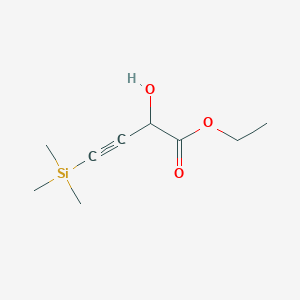
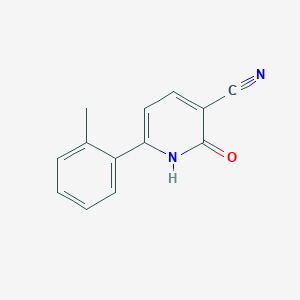
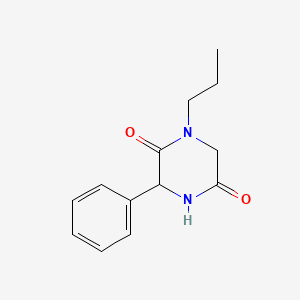
![[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine](/img/structure/B1461772.png)
